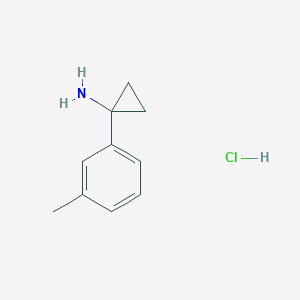
Clorhidrato de 1-(M-tolil)ciclopropanamina
Descripción general
Descripción
1-(M-tolyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C10H14ClN and a molecular weight of 183.67786 g/mol It is a cyclopropane derivative where the cyclopropane ring is substituted with a 3-methylphenyl group (m-tolyl) and an amine group, forming a hydrochloride salt
Aplicaciones Científicas De Investigación
1-(M-tolyl)cyclopropanamine hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of fine chemicals and specialty materials.
Métodos De Preparación
1-(M-tolyl)cyclopropanamine hydrochloride can be synthesized through several methods. One common synthetic route involves the Kauffman reaction between cyclopropylamine and 3-methylphenylboronic acid . The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired purity and yield of the product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis efficiently.
Análisis De Reacciones Químicas
1-(M-tolyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The amine group in 1-(M-tolyl)cyclopropanamine hydrochloride can undergo nucleophilic substitution reactions with halides or other electrophiles, forming various substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of 1-(M-tolyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may interact with neurotransmitter receptors or enzymes, influencing various biochemical processes. The exact molecular targets and pathways involved are subjects of active research.
Comparación Con Compuestos Similares
1-(M-tolyl)cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
1-(P-tolyl)cyclopropanamine hydrochloride: Similar structure but with a para-methylphenyl group.
1-(O-tolyl)cyclopropanamine hydrochloride: Similar structure but with an ortho-methylphenyl group.
Cyclopropylamine derivatives: Various derivatives with different substituents on the cyclopropane ring.
Propiedades
IUPAC Name |
1-(3-methylphenyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-3-2-4-9(7-8)10(11)5-6-10;/h2-4,7H,5-6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSTYRGZFGWZJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40639858 | |
| Record name | 1-(3-Methylphenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134683-51-4 | |
| Record name | 1-(3-Methylphenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40639858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614039.png)
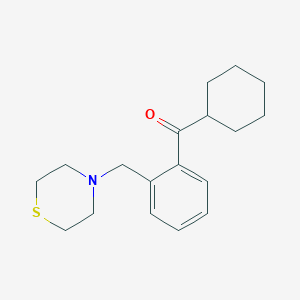
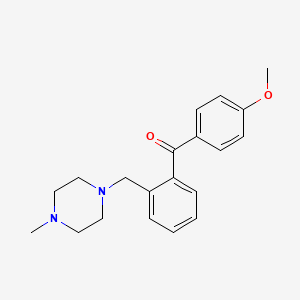
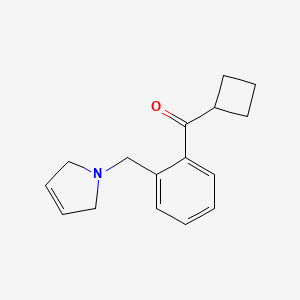

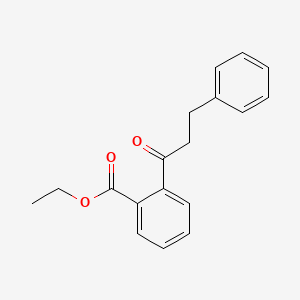

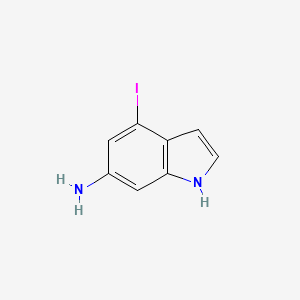
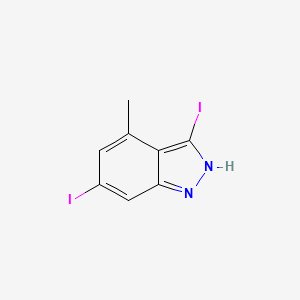
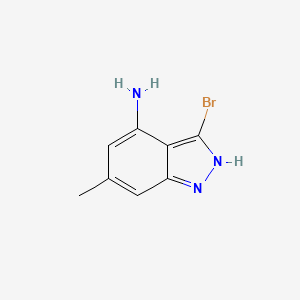


![3-iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1614061.png)

